Diethyl dimethylmalonate
Overview
Description
Diethyl dimethylmalonate is a chemical compound with the linear formula (CH3)2C(CO2C2H5)2 . It has a molecular weight of 188.22 . It is a liquid at room temperature with a refractive index of 1.412 .
Synthesis Analysis
A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular structure of Diethyl dimethylmalonate consists of 9 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
Diethyl dimethylmalonate can undergo various chemical reactions. For instance, it forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts . It can also be combined with urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl dimethylmalonate is a liquid at room temperature with a density of 0.991 g/mL at 25 °C . It has a boiling point of 192 °C .Scientific Research Applications
1. Metathesis Reactions
Diethyl dimethylmalonate has been studied in ring-closing metathesis reactions using ruthenium catalysts. Stewart et al. (2010) investigated the relative turnover numbers (TONs) of productive and nonproductive metathesis reactions of diethyl diallylmalonate with various ruthenium-based catalysts. The study proposed nonproductive cross metathesis involving a chain-carrying ruthenium methylidene and used a steric model to explain observed trends (Stewart et al., 2010).
2. Kinetic Studies
George et al. (2003) measured bimolecular rate coefficients for the reactions of hydroxyl radical (OH) with various compounds including diethyl dimethylmalonate in aqueous solutions. This was achieved using a novel experimental technique involving a Teflon AF 2400 liquid core waveguide, enabling sensitive detection of chemical transients in the aqueous phase (George et al., 2003).
3. Transesterification Catalysis
Rathore et al. (2013) reported the transesterification of higher to lower esters and vice versa under ambient conditions using ethylenediamine assisted by metal nanoparticles. This includes the room temperature conversion of diethylmalonate to dimethylmalonate, demonstrating the potential of this catalytic system in organic synthesis (Rathore et al., 2013).
4. Complex Formation Studies
Calvaruso et al. (1977) investigated the kinetics of complex formation between diethyl dimethylmalonate and iron(III) in aqueous solution. They estimated the dissociation constants of diethylmalonate and the stability constant of the corresponding iron(III) monochelates, proposing two possible mechanisms for the observed reactions (Calvaruso et al., 1977).
5. Polymerization Applications
Fox and Schrock (1992) explored the living cyclopolymerization of diethyl dipropargylmalonate, yielding a conjugated polyene with both five- and six-membered rings in the polyene backbone. This study showed that cyclization to form the five-membered ring prevents deactivation of the catalyst (Fox & Schrock, 1992).
Safety And Hazards
Future Directions
There is ongoing research into the therapeutic potential of succinate dehydrogenase inhibition, by using dimethyl malonate (DMM), on kidney and mitochondria functions in a mouse model of AKI . This could have clinical implications for future therapeutic strategies to prevent the development of AKI and associated adverse complications, especially in high-risk hospitalized patients .
properties
IUPAC Name |
diethyl 2,2-dimethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKSYXXNGHTSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167270 | |
Record name | Diethyl dimethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl dimethylmalonate | |
CAS RN |
1619-62-1 | |
Record name | Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1619-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl dimethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL DIMETHYLMALONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl dimethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl dimethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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